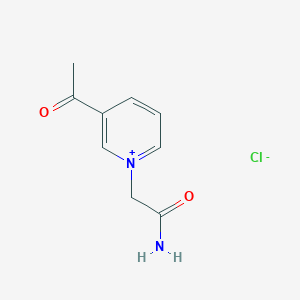![molecular formula C10H8N4O B14489807 3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one CAS No. 65846-19-7](/img/structure/B14489807.png)
3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one is a heterocyclic compound that belongs to the class of triazolophthalazines This compound is characterized by a triazole ring fused to a phthalazine ring, with a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization with methylating agents . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazolophthalazine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Hydroxy-methyltriazolophthalazine
- 9-Hydroxy-methyltriazolophthalazine
- Triazolophthalazine
Uniqueness
3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
65846-19-7 |
|---|---|
Molekularformel |
C10H8N4O |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-9-ol |
InChI |
InChI=1S/C10H8N4O/c1-6-12-13-10-9-4-8(15)3-2-7(9)5-11-14(6)10/h2-5,15H,1H3 |
InChI-Schlüssel |
VHHPTLXQJYXRMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1N=CC3=C2C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)



![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)


![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
